5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidine or oxazole derivatives. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5,7-diamino-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine .
Scientific Research Applications
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-2-(5-methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine
- 6-Chloro-2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3Cl2N3O |
---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H3Cl2N3O/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3 |
InChI Key |
QYDIEJVLYNBYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.